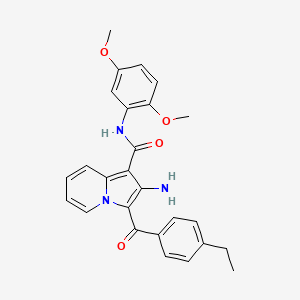![molecular formula C24H29N5O B2554346 N-(4-{[4-(diéthylamino)-6-méthylpyrimidin-2-yl]amino}phényl)-3,4-diméthylbenzamide CAS No. 923132-24-5](/img/structure/B2554346.png)
N-(4-{[4-(diéthylamino)-6-méthylpyrimidin-2-yl]amino}phényl)-3,4-diméthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is a complex chemical compound known for its wide range of applications in various scientific fields. This compound, due to its unique molecular structure, exhibits interesting chemical properties and biological activities.
Applications De Recherche Scientifique
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide finds extensive applications in:
Chemistry: : As an intermediate for synthesizing other complex molecules.
Biology: : Used in studies related to enzyme inhibition and receptor binding due to its structural mimicry of natural ligands.
Medicine: : Potential use as a drug candidate for various therapeutic areas, including cancer, due to its ability to interfere with specific molecular pathways.
Industry: : Employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
Target of Action
The primary targets of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide Similar compounds have been reported to interact with various biological targets
Mode of Action
The exact mode of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the specific biological target and the cellular context .
Biochemical Pathways
The biochemical pathways affected by N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide Compounds with similar structures have been found to influence various biochemical pathways . The downstream effects of these interactions can vary widely and are often dependent on the specific cellular context.
Result of Action
The molecular and cellular effects of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide The effects can vary depending on the specific targets of the compound and the cellular context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide involves a series of precise chemical reactions. Generally, the process starts with the preparation of intermediate compounds that are subjected to specific conditions to yield the final product. Typical reactions involve:
Formation of the Pyrimidine Ring: : The initial step often involves the construction of the 6-methylpyrimidine moiety through cyclization reactions of precursors like acetonitrile and diethylamine under controlled conditions.
Amidation Reaction: : This step involves coupling the pyrimidine derivative with an aniline derivative to introduce the amino group.
Final Coupling: : The last step usually involves the formation of the benzamide by reacting the dimethylbenzene derivative with the previously formed intermediate.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound is optimized for high yield and purity. Techniques like continuous flow synthesis, process intensification, and the use of automated reactors are common to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: : Can lead to the formation of N-oxides.
Reduction: : Might reduce the aromatic ring or amide group under specific conditions.
Substitution: : Particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution Reactions: : Often involve reagents like sodium hydride and various nucleophiles under inert atmospheric conditions.
Major Products
Oxidation: : Produces N-oxides or hydroxylated derivatives.
Reduction: : Can result in partially or fully hydrogenated compounds.
Substitution: : Yields derivatives with substitutions at specific positions of the aromatic ring.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide stands out due to its unique structural features and chemical properties. Some similar compounds include:
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide
N-(4-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide
These compounds share a similar core structure but differ in the substituent groups, which affect their chemical reactivity and biological activity.
There you go—a deep dive into this fascinating compound
Propriétés
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-6-29(7-2)22-15-18(5)25-24(28-22)27-21-12-10-20(11-13-21)26-23(30)19-9-8-16(3)17(4)14-19/h8-15H,6-7H2,1-5H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHHPGRJYEQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,4S)-4-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2554263.png)
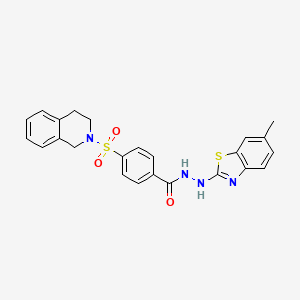
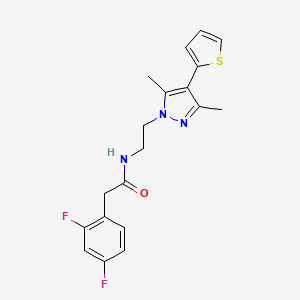
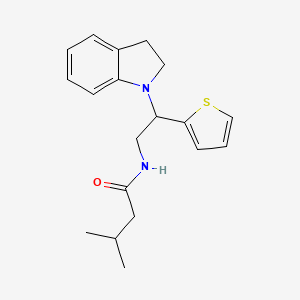
![1-[4-(propan-2-yloxy)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2554271.png)
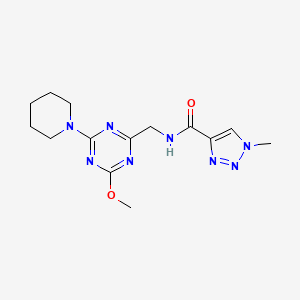
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)

![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)
![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2554280.png)
![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea](/img/structure/B2554281.png)
![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)
